2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate triethylammonium salt
Overview
Description
2’(3’)-O-(4-Benzoylbenzoyl)adenosine 5’-triphosphate triethylammonium salt is a synthetic derivative of adenosine triphosphate (ATP). This compound is often used in biochemical research due to its ability to act as a potent agonist for P2X receptors, particularly the P2X7 receptor . It is known for its role in modulating various cellular processes, including inflammation and cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’(3’)-O-(4-Benzoylbenzoyl)adenosine 5’-triphosphate involves multiple stepsThe final step involves the phosphorylation of the adenosine derivative to produce the triphosphate form .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity. The use of automated synthesizers and high-throughput purification techniques are common in industrial settings to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2’(3’)-O-(4-Benzoylbenzoyl)adenosine 5’-triphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: The benzoylbenzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoylbenzoyl derivatives, while substitution reactions can yield a variety of functionalized adenosine triphosphate derivatives .
Scientific Research Applications
2’(3’)-O-(4-Benzoylbenzoyl)adenosine 5’-triphosphate is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a tool to study the properties and reactions of nucleotides.
Mechanism of Action
The primary mechanism of action of 2’(3’)-O-(4-Benzoylbenzoyl)adenosine 5’-triphosphate involves its interaction with P2X receptors, particularly the P2X7 receptor. Upon binding to these receptors, it induces the opening of ion channels, leading to the influx of calcium and sodium ions. This activation triggers a cascade of intracellular events, including the release of pro-inflammatory cytokines and the induction of cell death pathways .
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): The parent compound, which is a natural nucleotide involved in energy transfer within cells.
2’-3’-O-(4-Benzoylbenzoyl)-ATP (BzATP): A closely related compound with similar properties but different receptor affinities.
Uniqueness
2’(3’)-O-(4-Benzoylbenzoyl)adenosine 5’-triphosphate is unique due to its high potency and selectivity for P2X7 receptors. This specificity makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes .
Properties
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-(4-benzoylbenzoyl)oxy-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-(4-benzoylbenzoyl)oxy-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;triethylazanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C24H24N5O15P3.6C6H15N/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;25-21-17-22(27-11-26-21)29(12-28-17)23-20(19(31)16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;6*1-4-7(5-2)6-3/h2*1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35);6*4-6H2,1-3H3/t2*16-,19-,20-,23-;;;;;;/m11....../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIHRCVFNGFMNN-SOSHWKHTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(C(OC3N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[C@@H]3[C@@H]([C@H](O[C@H]3N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H138N16O30P6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2037.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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